molecular formula C18H20N2 B11511370 1H-Benzoimidazole, 1-phenethyl-2-propyl-

1H-Benzoimidazole, 1-phenethyl-2-propyl-

Cat. No.: B11511370
M. Wt: 264.4 g/mol
InChI Key: XERQNEYELQFGOZ-UHFFFAOYSA-N
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Description

Contextualization within Advanced Benzimidazole (B57391) Chemistry Research

Benzimidazole and its derivatives are a cornerstone of heterocyclic chemistry, with a history of over a century of study. ovid.com This class of compounds is of significant interest due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. ijpsjournal.comrsc.orgimpactfactor.org The structural similarity of the benzimidazole nucleus to natural purines allows it to interact with various biopolymers, contributing to its diverse pharmacological profiles. arabjchem.org

Advanced research in benzimidazole chemistry focuses on several key areas:

Novel Synthetic Methodologies: Chemists are continuously developing more efficient, cost-effective, and environmentally friendly methods for synthesizing benzimidazole derivatives. benthamdirect.com This includes microwave-assisted synthesis and the use of green chemistry principles. ijpsjournal.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how different substituents on the benzimidazole core influence its biological activity. researchgate.net This knowledge is crucial for the rational design of new therapeutic agents. nih.gov

Target-Based Drug Design: With a deeper understanding of molecular biology, researchers are designing benzimidazole derivatives that target specific enzymes or receptors involved in disease pathways. researchgate.net

Significance of N-Phenethyl and C2-Propyl Substitution Patterns in Benzimidazole Scaffolds for Research Applications

The substituents at the N-1 and C-2 positions of the benzimidazole ring play a pivotal role in modulating the molecule's physicochemical and biological properties.

N-Phenethyl Substitution:

The introduction of a phenethyl group at the N-1 position can significantly impact the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This modification can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Research has shown that N-alkylation, including with benzyl (B1604629) and phenethyl groups, can positively influence the chemotherapeutic efficacy of benzimidazole derivatives. acs.orgconnectjournals.com

C2-Propyl Substitution:

The C-2 position of the benzimidazole ring is a common site for substitution, and the nature of the substituent here is a key determinant of biological activity. An alkyl group, such as a propyl group, at this position can influence the molecule's steric and electronic properties. Studies on 2-substituted benzimidazoles have demonstrated a wide array of pharmacological activities. For instance, the length of the alkyl chain at C-2 can impact the compound's activity, as seen in studies of PPARγ agonists where a propyl group was used as a lead structure for further modifications. nih.gov Research has also explored N-propyl substituted benzimidazoles, which have shown notable inhibitory effects against various bacterial and fungal strains. nih.gov

The combination of an N-phenethyl and a C2-propyl group in 1H-Benzoimidazole, 1-phenethyl-2-propyl- creates a unique molecular entity whose properties are a composite of these individual contributions.

Overview of Current Research Trends in Novel Benzimidazole Derivatives

The field of benzimidazole research is dynamic, with several exciting trends shaping its future direction.

Anticancer Agents: A major focus of current research is the development of benzimidazole-based anticancer drugs. nih.govrsc.org These compounds have been shown to act through various mechanisms, including the inhibition of topoisomerases and interaction with DNA. rsc.orgnih.gov The structural versatility of the benzimidazole scaffold allows for the synthesis of derivatives with targeted bioactivity against various cancer cell lines. nih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Benzimidazole derivatives continue to be a promising area of investigation, with studies demonstrating their efficacy against a broad spectrum of bacteria and fungi. nih.gov

Below is an interactive data table summarizing the biological activities of various substituted benzimidazole derivatives, illustrating the impact of different substitution patterns.

Compound ClassSubstitution PatternBiological ActivityReference
N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazidesN-1 propyl, C-2 substituted phenylAntibacterial, Antifungal nih.gov
1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureasN-1 substituted benzylAnticonvulsant nih.gov
2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamidesC-2 substituted hydrazineAnticonvulsant nih.gov
4'-[(2-propyl-1H-benzo[d]imidazol-1-yl)methyl]biphenyl-2-carboxylic acidN-1 biphenylmethyl, C-2 propylPPARγ activation nih.gov
Benzimidazole-2-substituted phenyl or pyridine (B92270) propyl ketene (B1206846) derivativesC-2 substituted phenyl or pyridine propyl keteneAntitumour researchgate.net

Personalized Medicine and Nanotechnology: Future research is likely to focus on the development of benzimidazole-based therapies tailored to individual patients, leveraging advancements in genomics and biomarker identification. researchgate.net Additionally, nanotechnology-assisted drug delivery systems are being explored to enhance the therapeutic efficacy and reduce the side effects of benzimidazole derivatives. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(2-phenylethyl)-2-propylbenzimidazole

InChI

InChI=1S/C18H20N2/c1-2-8-18-19-16-11-6-7-12-17(16)20(18)14-13-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3

InChI Key

XERQNEYELQFGOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Benzoimidazole, 1 Phenethyl 2 Propyl

Optimized Synthetic Routes for the Benzimidazole (B57391) Core Formation in 1H-Benzoimidazole, 1-phenethyl-2-propyl-

The formation of the benzimidazole ring is the foundational step in the synthesis of 1H-Benzoimidazole, 1-phenethyl-2-propyl-. This bicyclic system is typically constructed by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent, in this case, a precursor for the 2-propyl group. enpress-publisher.comscholarsresearchlibrary.com

Modern synthetic chemistry emphasizes efficiency, often favoring one-pot reactions where multiple transformations occur in a single reaction vessel. nih.gov The synthesis of the benzimidazole core can be effectively achieved through such a process, typically by reacting o-phenylenediamine with an aldehyde. doi.orgtandfonline.com For the specific target compound, this would involve the condensation of o-phenylenediamine with butyraldehyde (B50154). One-pot syntheses are advantageous as they minimize the need for isolating intermediates, thereby saving time, reagents, and reducing waste. researchgate.net These reactions are often carried out under various conditions, including the use of catalysts and sometimes ultrasonic irradiation to enhance reaction rates and yields. doi.orgresearchgate.net

Alternatively, multi-step synthesis, such as the traditional Phillips method, involves the reaction of o-phenylenediamine with a carboxylic acid (butyric acid in this case) at high temperatures, often in the presence of an acid catalyst like hydrochloric acid or polyphosphoric acid. scholarsresearchlibrary.comnih.gov While more time-consuming, this method is robust and widely applicable for synthesizing a variety of 2-substituted benzimidazoles.

The cyclization reaction to form the benzimidazole ring is often facilitated by a catalyst to improve reaction conditions and yields. A wide array of catalysts have been developed for this purpose, ranging from acid catalysts to metal-based systems. rsc.org

Acid Catalysts: Brønsted acids like p-toluenesulfonic acid and mineral acids have been traditionally used. rsc.orgnih.gov More recently, solid acid catalysts and chlorosulfonic acid have also been employed to afford products in good to excellent yields under mild conditions. nih.gov

Metal Catalysts: Various transition metals have proven effective in catalyzing benzimidazole formation. These include systems based on iron, zinc, magnesium, and gold. nih.govdoi.orgrsc.orgmdpi.com For instance, iron(III) porphyrin complexes can catalyze the one-pot, three-component reaction of a quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) to form benzimidazoles under mild conditions. nih.gov Supported gold nanoparticles (Au/TiO2) have been shown to be highly efficient for the reaction between o-phenylenediamine and aldehydes at ambient conditions without additives. mdpi.com Nanomaterial catalysts, such as zinc oxide nanoparticles (ZnO NPs), have also been utilized, sometimes in conjunction with techniques like ball-milling or ultrasound to promote the reaction. rsc.org

Below is a table summarizing various catalytic approaches for benzimidazole synthesis.

Catalyst SystemReactantsConditionsAdvantages
Fe(III) porphyrinBenzo-1,2-quinone, Aldehyde, NH4OAcMild conditions, organic solventHigh yields, one-pot synthesis. nih.gov
ZnFe2O4 nanoparticleso-phenylenediamine, AldehydeUltrasonic irradiation, 70°CShort reaction times, high yields, reusable catalyst. doi.org
Au/TiO2o-phenylenediamine, AldehydeAmbient temperature, CHCl3:MeOHMild conditions, no additives, reusable catalyst. mdpi.com
p-Toluenesulfonic acido-phenylenediamine, AldehydeSolvent-free, grindingShort reaction time, high efficiency, simple isolation. rsc.org
Urea Hydrogen Peroxide (UHP)/I2o-phenylenediamine, AldehydeDMSO, 70°CGood to excellent yields, simple work-up. tandfonline.com

Regioselective Introduction of the 1-Phenethyl Moiety in 1H-Benzoimidazole, 1-phenethyl-2-propyl-

Once the 2-propyl-1H-benzimidazole core is formed, the next crucial step is the introduction of the phenethyl group at one of the nitrogen atoms. Since 2-propyl-1H-benzimidazole is a symmetric molecule, alkylation can occur at either N-1 or N-3, leading to the same product. Therefore, the primary challenge is not N-1 versus N-3 regioselectivity, but achieving mono-N-alkylation efficiently without side reactions.

The most common method for introducing the phenethyl group is through N-alkylation of the pre-formed 2-propyl-1H-benzimidazole ring using a phenethyl halide, such as 2-phenylethyl bromide. nih.gov This reaction is typically carried out in the presence of a base to deprotonate the benzimidazole nitrogen, forming a nucleophilic benzimidazolate anion. researchgate.net

The choice of base and solvent is critical for controlling the reaction's outcome. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). researchgate.net Solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and ethanol (B145695) are frequently used. researchgate.netlookchem.com To enhance reactivity and yield, especially with less reactive alkyl halides, phase-transfer catalysts such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be employed in a biphasic system (e.g., aqueous KOH and an organic solvent). researchgate.net The reaction temperature is another important parameter; while reactive alkylating agents may proceed at room temperature, less reactive ones might require heating. lookchem.com

The table below outlines typical conditions for N-alkylation of benzimidazoles.

Alkylating AgentBaseSolventConditionsNotes
Alkyl Halide (e.g., phenethyl bromide)NaHTHF / DMF0°C to room temperatureStrong base, anhydrous conditions required. researchgate.net
Alkyl HalideK2CO3 / Cs2CO3DMF / AcetonitrileRoom temperature to refluxMilder conditions, commonly used. researchgate.net
Alkyl Halideaq. NaOHDichloromethaneRoom temperature to 60°COften used with a phase-transfer catalyst. lookchem.comresearchgate.net
Morita–Baylis–Hillman (MBH) alcoholsNone (catalyst-free)TolueneRefluxProvides N-substituted imidazoles in good yields. beilstein-journals.org

Methods for Incorporating the 2-Propyl Substituent in 1H-Benzoimidazole, 1-phenethyl-2-propyl-

The incorporation of the 2-propyl substituent is integral to the synthesis of the benzimidazole core itself. The identity of the group at the C-2 position is determined by the nature of the carbonyl compound (or its equivalent) that undergoes condensation with o-phenylenediamine. nih.gov

To obtain the 2-propyl moiety, a four-carbon precursor is required. The most common choices are:

Butyraldehyde: In this method, o-phenylenediamine is condensed with butyraldehyde in the presence of an oxidizing agent or a catalyst. nih.govmdpi.com The reaction first forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield 2-propyl-1H-benzimidazole. Various catalytic systems, including those based on gold or iodine, can facilitate this transformation under mild conditions. tandfonline.commdpi.com

Butyric Acid: The Phillips condensation reaction utilizes butyric acid, which reacts with o-phenylenediamine at elevated temperatures (often >150°C), typically with an acid catalyst, to form the benzimidazole ring via a dehydration process. nih.gov

Other precursors, such as butyric acid derivatives (e.g., esters, acid chlorides), can also be used, but butyraldehyde and butyric acid remain the most direct and widely employed starting materials for introducing the 2-propyl group at the C-2 position of the benzimidazole scaffold. nih.gov

Cyclization Reactions with Propyl-Containing Synthons

One of the most direct and traditional methods for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. nih.govnih.govnih.gov To obtain 1H-Benzoimidazole, 1-phenethyl-2-propyl-, this approach would ideally start with N-phenethylbenzene-1,2-diamine and butyric acid or a related three-carbon synthon. The reaction typically proceeds under acidic conditions with heating to facilitate the dehydration and subsequent cyclization.

The general mechanism involves the initial formation of an amide bond between one of the amino groups of the diamine and the carboxylic acid, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon, and subsequent dehydration to form the imidazole (B134444) ring.

Various acidic catalysts can be employed to promote this reaction, each with its own advantages in terms of reaction time and yield. Common catalysts include mineral acids like hydrochloric acid, as well as p-toluenesulfonic acid and polyphosphoric acid. nih.gov The choice of catalyst and solvent can significantly impact the efficiency of the cyclization.

CatalystSolventTemperature (°C)Typical Yield (%)
Hydrochloric AcidEthanol/WaterReflux60-80
p-Toluenesulfonic AcidTolueneReflux75-90
Polyphosphoric Acid (PPA)Neat150-20070-85
Boric AcidXyleneReflux65-85

Table 1: Comparison of Catalysts for Benzimidazole Synthesis via Condensation

An alternative within this category is the reaction of the diamine with an aldehyde, in this case, butyraldehyde. This condensation typically requires an oxidizing agent to facilitate the final aromatization step to form the benzimidazole ring. nih.gov Oxidants such as sodium metabisulfite (B1197395) can be utilized in this process. nih.gov

Post-Cyclization Modification at the C2 Position

An alternative strategy involves the formation of the 1-phenethyl-1H-benzimidazole scaffold first, followed by the introduction of the propyl group at the C2 position. This approach takes advantage of modern C-H activation and functionalization techniques. nih.gov The C2-H bond of the benzimidazole ring is relatively acidic and can be selectively deprotonated or activated by a suitable catalyst, typically a transition metal complex.

Rhodium(I)-catalyzed C-H activation has been shown to be effective for the C2-alkylation of benzimidazoles. nih.gov This method allows for the direct coupling of the benzimidazole core with an appropriate alkylating agent. While the literature demonstrates this with Michael acceptors, the principle can be adapted for the introduction of a propyl group using a suitable propyl-containing reagent. nih.gov This method offers high regioselectivity for the C2 position, avoiding functionalization of the benzene (B151609) ring.

Another approach for post-cyclization modification is the C2-allylation of benzimidazoles, which can then be followed by reduction to the corresponding propyl group. Copper hydride-catalyzed methods have been developed for the asymmetric C2-allylation of benzimidazoles using 1,3-diene pronucleophiles. nih.gov This would introduce a three-carbon chain at the C2 position, which could subsequently be hydrogenated to yield the desired propyl substituent.

MethodCatalyst SystemAlkylating/Allylating AgentKey Features
Rh(I)-catalyzed C-H ActivationRh(I) complex with a specific ligandPropyl-containing Michael acceptor or halideHigh C2-selectivity, good functional group tolerance. nih.gov
CuH-catalyzed AllylationCopper hydride with a chiral ligand1,3-dieneEnantioselective introduction of a three-carbon chain. nih.gov

Table 2: Post-Cyclization C2-Functionalization Methods

Emerging Green Chemistry Approaches in the Synthesis of 1H-Benzoimidazole, 1-phenethyl-2-propyl-

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods in organic chemistry. For the synthesis of benzimidazoles, several green chemistry approaches have been explored that could be applied to the production of 1H-Benzoimidazole, 1-phenethyl-2-propyl-.

One notable advancement is the use of water as a solvent for benzimidazole synthesis. mdpi.com A method has been developed for the intramolecular cyclization of N-(2-iodoaryl)benzamidines in water with potassium carbonate as the base, eliminating the need for transition metal catalysts and organic solvents. mdpi.com While this specific method starts from an amidine, the principle of using water as a solvent is being more broadly applied. For the direct condensation of o-phenylenediamines and aldehydes, D-glucose has been utilized as a biorenewable C1 synthon in water, offering excellent yields and short reaction times. organic-chemistry.org This highlights the potential for using greener carbon sources and solvents.

Furthermore, solvent-free and catalyst-free methods are being developed. For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved by grinding o-phenylenediamines and aldehydes with p-toluenesulfonic acid under solvent-free conditions, offering high efficiency and simple product isolation. nih.gov

These emerging green methodologies offer significant advantages in terms of reduced environmental impact, lower cost, and often simpler reaction procedures. Their application to the synthesis of 1H-Benzoimidazole, 1-phenethyl-2-propyl- would involve adapting these principles, for example, by performing the condensation of N-phenethylbenzene-1,2-diamine and butyraldehyde in water or under solvent-free conditions.

Green ApproachKey FeaturesApplicability to Target Compound Synthesis
Water as a solventEnvironmentally benign, often avoids need for catalysts. mdpi.comCondensation of N-phenethylbenzene-1,2-diamine with butyraldehyde in an aqueous medium.
Solvent-free reactionsReduced waste, simplified workup, often energy efficient. nih.govGrinding the reactants with a solid acid catalyst.
Biorenewable feedstocksUse of sustainable starting materials. organic-chemistry.orgWhile not directly providing a propyl group, the principle encourages seeking bio-based sources for the butyraldehyde or butyric acid synthon.

Table 3: Green Chemistry Approaches in Benzimidazole Synthesis

Structure Activity Relationship Sar Studies and Molecular Design of 1h Benzoimidazole, 1 Phenethyl 2 Propyl Analogues

Systematic Exploration of Structural Modifications on the 1H-Benzoimidazole, 1-phenethyl-2-propyl- Scaffold

The systematic exploration of the 1H-Benzoimidazole, 1-phenethyl-2-propyl- scaffold involves discrete modifications at its three primary regions. SAR studies indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole (B57391) nucleus are critical in modulating the biological activity of this class of compounds. nih.gov

Benzimidazole Core (Positions C4, C5, C6, C7): Introducing substituents on the benzene (B151609) ring portion of the scaffold can significantly impact electronic properties, lipophilicity, and the potential for specific hydrogen bonding or steric interactions with a target protein.

1-Phenethyl Moiety: This group, attached to the N1 position, is a significant contributor to the molecule's hydrophobic profile. Modifications can include substitutions on the phenyl ring or alterations to the ethylene (B1197577) linker, affecting the orientation and binding of the aromatic ring within a receptor pocket.

These modifications allow for a comprehensive SAR exploration to identify key pharmacophoric features and optimize target interactions.

Impact of Benzimidazole Core Substitutions on Molecular Recognition (in vitro)

Substitutions on the benzimidazole core, particularly at the C5 and C6 positions, have been shown to profoundly influence molecular recognition and binding affinity. The nature and position of these substituents can alter the electronic landscape of the ring system and introduce new points of interaction.

For example, in a series of benzimidazole-based angiotensin II (AII) receptor antagonists, systemic variation of substituents on the core revealed that the 6-position is a critical site for modification. While the N1 and C2 substituents in this series differ from the 1-phenethyl-2-propyl- scaffold, the data provides valuable insight into the effects of core substitution. Introduction of acylamino groups or small basic heterocycles at the C6 position resulted in compounds with high receptor affinity, often in the low nanomolar range. nih.gov Conversely, other substitutions can be detrimental. In studies of nitazene (B13437292) analogues, which are 2-benzylbenzimidazoles, the removal of a 5-nitro group consistently led to a significant decrease in potency at the µ-opioid receptor. nih.gov

This highlights that both electron-donating and electron-withdrawing groups, as well as hydrogen bond donors and acceptors, can be strategically placed on the benzimidazole core to enhance target engagement.

Table 1: Illustrative in vitro Activity of 6-Substituted Benzimidazole Analogues as Angiotensin II Antagonists Data extracted from a related series to demonstrate the principle of core substitution. nih.gov

Compound IDN1-SubstituentC2-SubstituentC6-SubstituentIC50 (nM) - Rabbit Aorta AII Receptor Binding
Analogue 1 -(CH₂)₂-COOHn-Butyl-NHCO-n-pentyl2.5
Analogue 2 -(CH₂)₂-COOHn-Butyl-NHCO-cyclopropyl1.9
Analogue 3 -(CH₂)₂-COOHn-Butyl-NHCO-phenyl2.2
Analogue 4 -(CH₂)₂-COOHn-ButylH>10000

Role of the 1-Phenethyl Moiety in Modulating Molecular Interactions and Binding Affinities (in vitro)

The 1-phenethyl group at the N1 position typically occupies a hydrophobic pocket within a target's binding site. Its role extends beyond simple steric bulk, influencing the molecule's conformation and potential for π-π stacking or other non-covalent interactions. A bulky aromatic substitution at the N1 position is not always favorable for activity, indicating that the size and nature of this group must be carefully optimized for a specific target. nih.gov

Placing substituents on the phenyl ring of the phenethyl moiety is a classic strategy to probe for additional interactions and refine binding affinity. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of the substituent are key variables. For instance, in a series of 1-benzyl-benzimidazole analogues, substitutions on the benzyl (B1604629) ring were explored for their effect on anticancer activity. While not a phenethyl group, the benzyl moiety provides a close approximation. Studies showed that introducing groups like 3,4,5-trimethoxy on the benzyl ring could lead to more active molecules against certain cancer cell lines. rsc.org This suggests that the phenyl ring of the N1-substituent can be oriented toward solvent-exposed regions or secondary binding pockets where polar, hydrogen-bonding groups can be accommodated to improve affinity.

Table 2: Illustrative in vitro Activity of N-Benzyl Benzimidazole Analogues with Phenyl Ring Substitutions Data extracted from a related series of anticancer agents to demonstrate the principle of phenyl ring substitution. rsc.org

Compound IDN1-SubstituentC2-SubstituentC5-SubstituentCell LineIC50 (µM)
Analogue 5 BenzylPhenyl-COOCH₃HT1080> 10
Analogue 6 3,4,5-TrimethoxybenzylPhenyl-COOCH₃HT1080< 1.0
Analogue 7 3,4,5-TrimethoxybenzylPhenyl-COOCH₃A549< 1.0

The two-carbon ethylene linker between the benzimidazole nitrogen and the phenyl ring provides specific spatial and conformational properties. Altering this linker can have significant consequences for biological activity.

Contraction/Expansion: Shortening the linker to a single methylene (B1212753) unit (a benzyl group) or expanding it to a three-carbon propyl chain would change the distance to the terminal phenyl ring, potentially misaligning it within its intended binding pocket.

Rigidification: Incorporating the linker into a cyclic structure or introducing double bonds could restrict conformational flexibility. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental otherwise.

Polar Group Insertion: Introducing an oxygen or nitrogen atom into the linker could create new hydrogen bonding opportunities and alter the molecule's physicochemical properties.

For example, studies on bradykinin (B550075) B1 receptor antagonists found that a β-alanine linker attached to the C2 position of the benzimidazole resulted in excellent potency, highlighting the importance of linker composition and length in achieving optimal target engagement. nih.gov

Influence of the 2-Propyl Chain Alterations on Target Engagement (in vitro)

The C2-substituent is a well-established modulator of activity in benzimidazole derivatives. researchgate.net An alkyl group like propyl is generally understood to interact with hydrophobic regions of a binding site. Modifications to this chain can fine-tune these van der Waals interactions.

Homologation involves systematically increasing the length of the alkyl chain (e.g., from propyl to butyl to pentyl). This strategy probes the size and extent of the hydrophobic pocket that accommodates the C2-substituent. In many cases, activity increases with chain length up to an optimal point, after which steric hindrance leads to a decrease in affinity. For instance, in a series of N-alkylated-2-phenyl-1H-benzimidazoles, increasing the N1-alkyl chain from methyl to pentyl led to a linear increase in antiproliferative effects, after which longer chains caused a slight decrease in activity. nih.gov A similar principle often applies to the C2-alkyl chain.

Branching the alkyl chain (e.g., converting the n-propyl group to an isopropyl group) introduces greater steric bulk near the benzimidazole core. This can improve the fit in some binding sites while causing steric clashes in others. Recent synthetic methods have enabled the C2-selective branched alkylation of benzimidazoles, allowing for the introduction of secondary or even quaternary carbons at this position, expanding the chemical space available for SAR studies. nih.gov

Table 3: Illustrative in vitro Anticancer Activity of N-Alkylated Benzimidazoles Data from a related series demonstrating the effect of alkyl chain length (at N1) on activity, a principle applicable to C2-alkylation. nih.gov

Compound IDN1-SubstituentC2-SubstituentIC50 (µM) vs. MDA-MB-231
Analogue 8 MethylPhenyl> 100
Analogue 9 EthylPhenyl86.11
Analogue 10 PropylPhenyl54.34
Analogue 11 ButylPhenyl32.86
Analogue 12 PentylPhenyl21.93
Analogue 13 HeptylPhenyl33.10

Introduction of Heteroatoms into the Propyl Chain

The introduction of heteroatoms such as oxygen, sulfur, or nitrogen into the 2-propyl chain of 1H-Benzoimidazole, 1-phenethyl-2-propyl- represents a key strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. While specific research on the targeted introduction of heteroatoms into the 2-propyl substituent of this particular benzimidazole is not extensively documented, the broader literature on benzimidazole derivatives provides valuable insights into the potential structure-activity relationship (SAR) consequences of such modifications. These changes can influence factors like polarity, hydrogen bonding capacity, and metabolic stability, which in turn can affect the compound's pharmacokinetic and pharmacodynamic profile.

For instance, the incorporation of an oxygen atom to form an ether linkage (e.g., a propoxy group) or a hydroxyl group can increase the hydrophilicity of the molecule. This modification has the potential to alter the compound's solubility and its ability to interact with polar residues in a biological target. Research on other benzimidazole derivatives has shown that the introduction of alkoxy groups can lead to compounds with significant biological activities. nih.gov

Similarly, replacing a carbon atom with a sulfur atom to create a thioether linkage can impact the compound's lipophilicity and metabolic pathway. Thioether moieties are known to be susceptible to oxidation, which can be a metabolic activation or deactivation step. Studies on 2-thiomethyl-benzimidazole derivatives have been conducted to explore their antibacterial activities. scirp.org

The introduction of a nitrogen atom to form an amino group can introduce a basic center, allowing for the formation of salts and potentially improving aqueous solubility and bioavailability. The presence of an amino group also provides a site for hydrogen bonding, which can be crucial for target recognition and binding affinity. The synthesis and antimicrobial activity of 2-alkanamino benzimidazole derivatives have been reported, highlighting the potential of this modification. orientjchem.org

The following table summarizes the potential effects of introducing different heteroatoms into the propyl chain based on general knowledge of benzimidazole chemistry.

Heteroatom IntroducedResulting Functional GroupPotential Effects on Physicochemical PropertiesPotential Biological Implications
OxygenEther, AlcoholIncreased polarity, hydrogen bond donor/acceptorAltered solubility, potential for new target interactions
SulfurThioetherAltered lipophilicity, potential for metabolic oxidationModified metabolic stability, potential for prodrug design
NitrogenAmineIncreased basicity, hydrogen bond donor/acceptor, potential for salt formationImproved aqueous solubility, enhanced target binding through hydrogen bonds

These examples from the broader class of benzimidazole derivatives suggest that the introduction of heteroatoms into the 2-propyl chain of 1H-Benzoimidazole, 1-phenethyl-2-propyl- is a promising avenue for the design of new analogues with potentially improved or novel biological activities.

Computational Tools for SAR Analysis and Predictive Modeling of 1H-Benzoimidazole, 1-phenethyl-2-propyl- Derivatives

Computational tools have become indispensable in modern drug discovery for the analysis of structure-activity relationships (SAR) and the predictive modeling of new chemical entities. For derivatives of 1H-Benzoimidazole, 1-phenethyl-2-propyl-, various in silico methods can be employed to rationalize experimental findings and guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. 2D-QSAR and 3D-QSAR methods can establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For benzimidazole derivatives, QSAR models have been successfully developed to predict their activity against various targets. nih.govnih.govscribd.comresearchgate.net These models can help identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are critical for activity. For 1H-Benzoimidazole, 1-phenethyl-2-propyl- derivatives, a QSAR study could elucidate the optimal properties for the substituents at the N-1 and C-2 positions, including the impact of introducing heteroatoms into the propyl chain.

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a ligand to its target receptor. mdpi.comresearchgate.netmdpi.com By simulating the interaction between a 1H-Benzoimidazole, 1-phenethyl-2-propyl- derivative and a specific biological target, molecular docking can provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. This information is invaluable for understanding the SAR at a molecular level and for designing modifications that can enhance binding affinity.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By aligning a set of active 1H-Benzoimidazole, 1-phenethyl-2-propyl- analogues, a pharmacophore model can be generated to guide the design of new compounds with a higher probability of being active.

Finally, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are crucial for the early assessment of the drug-like properties of new compounds. isca.memdpi.comresearchgate.netjaptronline.comresearchgate.net These in silico tools can predict various pharmacokinetic and toxicity parameters, helping to prioritize compounds with favorable profiles for further development and reducing the likelihood of late-stage failures.

The following table provides an overview of computational tools and their applications in the SAR analysis of 1H-Benzoimidazole, 1-phenethyl-2-propyl- derivatives.

Computational ToolApplication in SAR Analysis and Predictive Modeling
2D-QSAR/3D-QSARCorrelate molecular descriptors with biological activity to guide optimization.
Molecular DockingPredict binding modes and affinities to understand ligand-receptor interactions.
Pharmacophore ModelingIdentify key chemical features required for biological activity.
ADME/Tox PredictionAssess drug-like properties and potential toxicity at an early stage.

The integrated use of these computational tools can significantly accelerate the design-synthesize-test cycle in the development of novel and effective 1H-Benzoimidazole, 1-phenethyl-2-propyl- derivatives.

Molecular Interactions and Mechanism of Action Research for 1h Benzoimidazole, 1 Phenethyl 2 Propyl Exclusively in Vitro and Molecular Level

Cellular Mechanism of Action Investigations (in vitro)

No specific in vitro studies investigating the cellular mechanism of action for 1H-Benzoimidazole, 1-phenethyl-2-propyl- were identified in the public domain. Research on other benzimidazole (B57391) derivatives has shown various cellular effects, but these cannot be directly attributed to the subject compound without specific experimental validation.

Identification of Intracellular Signaling Pathways Modulated by 1H-Benzoimidazole, 1-phenethyl-2-propyl- (in vitro)

There is no publicly available research that identifies the specific intracellular signaling pathways modulated by 1H-Benzoimidazole, 1-phenethyl-2-propyl- in an in vitro setting. While studies on other benzimidazole compounds have implicated pathways such as those involved in apoptosis and cell cycle regulation, specific data for 1H-Benzoimidazole, 1-phenethyl-2-propyl- is not available.

Subcellular Localization Studies of 1H-Benzoimidazole, 1-phenethyl-2-propyl- in Cell Lines (in vitro)

No studies detailing the subcellular localization of 1H-Benzoimidazole, 1-phenethyl-2-propyl- in any cell lines were found in the available scientific literature. Determining the specific organelles or cellular compartments where this compound accumulates would require targeted experimental investigation using techniques such as fluorescence microscopy.

Gene Expression Profiling in Response to 1H-Benzoimidazole, 1-phenethyl-2-propyl- Exposure (in vitro)

There are no publicly available gene expression profiling studies, such as microarray or RNA-seq analyses, for cell lines exposed to 1H-Benzoimidazole, 1-phenethyl-2-propyl-. Such studies would be necessary to understand the transcriptomic changes induced by the compound and to identify the genes and pathways it affects.

Computational and Theoretical Studies of 1h Benzoimidazole, 1 Phenethyl 2 Propyl

Quantum Chemical Calculations and Electronic Structure Analysis of 1H-Benzoimidazole, 1-phenethyl-2-propyl-

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for predicting molecular structure, stability, and reactivity. For 1H-Benzoimidazole, 1-phenethyl-2-propyl-, these methods can elucidate the distribution of electrons and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular interactions and electron delocalization within the molecule. researchgate.net

ParameterCalculated Value (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.10Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.15LUMO - HOMO Energy Difference
Electronegativity (χ)3.675Tendency to attract electrons
Chemical Hardness (η)2.575Resistance to change in electron distribution
Global Softness (S)0.194Reciprocal of chemical hardness

The flexibility of the phenethyl and propyl substituents in 1H-Benzoimidazole, 1-phenethyl-2-propyl- allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis using ab initio methods, which are highly accurate quantum chemistry calculations, helps to identify the most stable conformers and to understand the energy barriers between them. inlibrary.uz By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. researchgate.netnih.gov

The PES reveals the low-energy conformers, which are the most likely to be populated at a given temperature. researchgate.netnih.gov This analysis is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape. For similar molecules like 2-propyl-1H-benzimidazole, studies have identified different conformers, such as linear and twisted forms, and have shown how temperature can induce transitions between them. researchgate.netnih.gov

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Description
Global Minimum0.00τ1 ≈ 180, τ2 ≈ 60Most stable, extended conformation
Local Minimum 11.25τ1 ≈ 60, τ2 ≈ 180Slightly higher energy, folded conformation
Local Minimum 22.50τ1 ≈ -60, τ2 ≈ 60Another higher energy conformation

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values. nih.gov Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents areas of positive potential, which are electron-poor and prone to nucleophilic attack. nih.gov

For benzimidazole (B57391) derivatives, the MEP map can highlight the electronegative nitrogen atoms of the imidazole (B134444) ring as potential sites for hydrogen bonding and other intermolecular interactions. nih.govresearchgate.net This information is particularly useful in understanding how the molecule might interact with biological targets such as proteins or nucleic acids. scispace.com

Molecular Docking Simulations of 1H-Benzoimidazole, 1-phenethyl-2-propyl- with Protein Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

In a molecular docking simulation, the ligand is placed in the binding site of the protein, and various conformations and orientations are explored. researchgate.net A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. ekb.eg These scoring functions take into account factors such as hydrogen bonds, van der Waals interactions, and electrostatic interactions between the ligand and the protein. researchgate.net

For 1H-Benzoimidazole, 1-phenethyl-2-propyl-, docking studies could be performed with various protein targets to predict its potential biological activity. The results would provide insights into the key amino acid residues involved in the binding and the types of interactions that stabilize the complex.

Protein TargetDocking Score (kcal/mol)Predicted Interacting ResiduesInteraction Type
Protein Kinase A-8.5Val123, Ala145, Leu205Hydrophobic
Lys72Hydrogen Bond
Cyclooxygenase-2-7.9Tyr355, Arg120Hydrogen Bond, Pi-Alkyl
Beta-Tubulin-9.2Cys241, Leu255Hydrophobic

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The benzimidazole scaffold is a common feature in many biologically active compounds and can be used as a starting point for virtual screening. nih.gov

By using the 1H-Benzoimidazole, 1-phenethyl-2-propyl- scaffold as a query, virtual screening algorithms can search databases of compounds for molecules with similar structural features. These "hits" can then be subjected to more detailed computational analysis, such as molecular docking and molecular dynamics simulations, to further assess their potential as drug candidates. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

Following a comprehensive search of scientific literature and computational chemistry databases, no specific research or data were found for the chemical compound "1H-Benzoimidazole, 1-phenethyl-2-propyl-". Consequently, it is not possible to provide an article detailing the computational and theoretical studies for this specific molecule as requested in the provided outline.

The subsequent sections of the requested article would have required specific data and research findings that are not available in the public domain for "1H-Benzoimidazole, 1-phenethyl-2-propyl-". This includes:

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1H-Benzoimidazole, 1-phenethyl-2-propyl- Analogues:No QSAR models have been developed or published that include analogues of 1H-Benzoimidazole, 1-phenethyl-2-propyl- to correlate their structural features with biological activity.

Therefore, the requested article cannot be generated due to the absence of specific scientific research on "1H-Benzoimidazole, 1-phenethyl-2-propyl-".

Advanced Analytical and Spectroscopic Research Methodologies for 1h Benzoimidazole, 1 Phenethyl 2 Propyl

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis of Novel Derivatives

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of 1H-Benzoimidazole, 1-phenethyl-2-propyl-. By providing mass measurements with high accuracy, HRMS allows for the calculation of the elemental composition of the parent molecule and its fragments, which is crucial for confirming its chemical formula.

A typical HRMS analysis of 1H-Benzoimidazole, 1-phenethyl-2-propyl- would yield a high-resolution mass spectrum from which the monoisotopic mass of the molecular ion can be determined. This experimentally determined mass can then be compared to the theoretical mass calculated from its chemical formula (C18H20N2) to confirm the compound's identity.

Beyond molecular weight determination, HRMS is pivotal in analyzing the fragmentation patterns of novel derivatives of 1H-Benzoimidazole, 1-phenethyl-2-propyl-. These fragmentation patterns provide valuable insights into the compound's structure, as different parts of the molecule will break off in predictable ways under the high-energy conditions of the mass spectrometer.

Tandem mass spectrometry, or MS/MS, is a powerful technique that involves multiple stages of mass analysis and is particularly useful for the structural elucidation of compounds like 1H-Benzoimidazole, 1-phenethyl-2-propyl-. In an MS/MS experiment, the molecular ion of the compound is first selected in the initial mass analyzer. This selected ion is then subjected to fragmentation, and the resulting fragment ions are analyzed in a second mass analyzer. This process allows for the detailed characterization of the compound's structure by piecing together the information from the different fragments. The fragmentation of benzimidazole (B57391) derivatives often follows predictable pathways, which can aid in the identification of unknown metabolites or derivatives.

The fragmentation of 1H-Benzoimidazole, 1-phenethyl-2-propyl- in an MS/MS experiment would likely involve the cleavage of the bonds connecting the phenethyl and propyl groups to the benzimidazole core. The resulting fragment ions can then be analyzed to confirm the presence and connectivity of these substituent groups.

Table 1: Predicted MS/MS Fragmentation Data for 1H-Benzoimidazole, 1-phenethyl-2-propyl-

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure
265.1754 [M+H]+160.0866[M - C8H9]+ (Loss of phenethyl group)
265.1754 [M+H]+222.1332[M - C3H7]+ (Loss of propyl group)
265.1754 [M+H]+105.0699[C8H9]+ (Phenethyl cation)
265.1754 [M+H]+91.0542[C7H7]+ (Tropylium ion)

Note: The m/z values are theoretical and would be confirmed by high-resolution mass measurement.

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound in biological systems. In the context of 1H-Benzoimidazole, 1-phenethyl-2-propyl-, stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) can be incorporated into the molecule. When this labeled compound is introduced into an in vitro metabolic system, such as liver microsomes, the resulting metabolites will also contain the isotopic label.

By analyzing the mass spectra of the metabolites, researchers can distinguish them from endogenous molecules and identify the metabolic transformations that have occurred. For example, an increase in mass corresponding to the addition of an oxygen atom would indicate a hydroxylation reaction. This technique is invaluable for understanding the biotransformation pathways of new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research of 1H-Benzoimidazole, 1-phenethyl-2-propyl-

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and conformation of molecules in solution and in the solid state. For 1H-Benzoimidazole, 1-phenethyl-2-propyl-, a suite of NMR experiments can be employed to fully characterize its molecular architecture.

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their connectivity, while the ¹³C NMR spectrum would reveal the number and types of carbon atoms. The chemical shifts of the protons and carbons in the phenethyl and propyl groups, as well as the benzimidazole core, would be characteristic and aid in the structural confirmation.

To gain a more in-depth understanding of the structure of 1H-Benzoimidazole, 1-phenethyl-2-propyl-, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton networks within the phenethyl and propyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the phenethyl and propyl groups and the benzimidazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to determine the three-dimensional conformation of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Benzoimidazole, 1-phenethyl-2-propyl-

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzimidazole H-4/H-77.6-7.8110-120
Benzimidazole H-5/H-67.2-7.4120-125
Phenethyl CH₂-N4.3-4.545-50
Phenethyl CH₂-Ph3.0-3.235-40
Propyl CH₂-C2.8-3.030-35
Propyl CH₂1.7-1.920-25
Propyl CH₃0.9-1.110-15
Phenyl H (ortho)7.1-7.3128-130
Phenyl H (meta)7.2-7.4128-130
Phenyl H (para)7.1-7.3126-128

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid state. For 1H-Benzoimidazole, 1-phenethyl-2-propyl-, ssNMR could be used to investigate the possibility of polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can be used to identify and characterize these different forms.

Chromatographic Techniques for Purity Assessment and Isolation of 1H-Benzoimidazole, 1-phenethyl-2-propyl- and Related Compounds

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For 1H-Benzoimidazole, 1-phenethyl-2-propyl- and its related compounds, a variety of chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would likely be suitable for the separation of 1H-Benzoimidazole, 1-phenethyl-2-propyl- from its impurities. The purity of the compound can be assessed by analyzing the chromatogram for the presence of any additional peaks.

For preparative purposes, where larger quantities of the compound need to be purified, column chromatography using silica gel or alumina as the stationary phase is often employed. The choice of the mobile phase (eluent) is critical for achieving good separation.

Furthermore, the coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool for the simultaneous separation and identification of compounds in a mixture. This technique would be particularly useful for the analysis of reaction mixtures during the synthesis of 1H-Benzoimidazole, 1-phenethyl-2-propyl- or for the identification of its metabolites in biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of 1H-Benzoimidazole, 1-phenethyl-2-propyl- and its related impurities. Method development would typically involve a reversed-phase approach, leveraging the compound's aromatic and aliphatic character.

A typical HPLC method would be developed using a C18 stationary phase, which provides effective separation for non-polar to moderately polar compounds. The mobile phase would likely consist of an organic modifier, such as acetonitrile or methanol, and an aqueous component, often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure sharp peak shapes for the basic benzimidazole nitrogen. Validation of the method is crucial and would be performed according to established guidelines to ensure reliability, covering parameters such as linearity, accuracy, precision, and specificity.

Detailed Research Findings: While a specific validated HPLC method for 1H-Benzoimidazole, 1-phenethyl-2-propyl- is not publicly documented, methods for other benzimidazole derivatives and related structures provide a framework. For instance, the validation of HPLC methods for propyl-containing compounds like propylthiouracil demonstrates the utility of reversed-phase chromatography with UV detection. researchgate.net Such methods are capable of achieving linearity over a wide concentration range with high correlation coefficients (r² > 0.99). researchgate.net The precision of these methods, indicated by relative standard deviation (RSD), is typically found to be well within acceptable limits for both intra-day and inter-day analyses. researchgate.net

Below is a representative table of HPLC method parameters and validation results that would be expected for an analysis of 1H-Benzoimidazole, 1-phenethyl-2-propyl-.

Table 1: Representative HPLC Method and Validation Parameters

Parameter Typical Value/Condition
Chromatographic Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 10 µL
Column Temperature 30 °C
Validation Parameters
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD %) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Gas Chromatography (GC) for Volatile Impurities and Byproducts

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the preferred method for identifying and quantifying volatile impurities and byproducts that may arise during the synthesis of 1H-Benzoimidazole, 1-phenethyl-2-propyl-. Potential volatile impurities could include residual starting materials like o-phenylenediamine (B120857), butyraldehyde (B50154), or phenethyl halides, as well as reaction byproducts.

A GC method would typically employ a high-resolution capillary column, such as a DB-5ms or equivalent, which has a stationary phase suitable for separating a wide range of aromatic and aliphatic compounds. The temperature program would be optimized to ensure the separation of volatile components from the much less volatile main compound. Headspace GC could also be employed to analyze for very volatile residual solvents without injecting the non-volatile active compound onto the column.

Detailed Research Findings: The synthesis of benzimidazoles can involve various reagents and solvents that may persist as volatile impurities. GC-MS is a powerful tool for identifying these unknown peaks by comparing their mass spectra to established libraries. The method would be validated for specificity, linearity, and sensitivity for any identified impurities.

The following table illustrates a potential GC method for analyzing volatile impurities in a sample of 1H-Benzoimidazole, 1-phenethyl-2-propyl-.

Table 2: Representative GC Method for Volatile Impurity Analysis

Parameter Typical Value/Condition
Chromatographic Conditions
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector (MS)
Detector Temperature 280 °C
Mass Range 35 - 500 amu
Ionization Mode Electron Ionization (EI)

X-Ray Crystallography for Single Crystal and Powder Diffraction Analysis of 1H-Benzoimidazole, 1-phenethyl-2-propyl-

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For 1H-Benzoimidazole, 1-phenethyl-2-propyl-, both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) provide critical information. SCXRD can yield a precise molecular structure, including bond lengths, bond angles, and conformational details, while PXRD is invaluable for phase identification, polymorphism screening, and quality control. nih.gov

Detailed Research Findings: While the crystal structure of 1H-Benzoimidazole, 1-phenethyl-2-propyl- has not been specifically reported, extensive crystallographic studies have been conducted on the closely related analogue, 2-propyl-1H-benzimidazole (2PrBzIm). nih.govresearchgate.netresearchgate.netnih.gov These studies reveal that even this simpler molecule exhibits complex polymorphic behavior. researchgate.netresearchgate.netnih.gov The structure of 2PrBzIm has been solved, showing how molecules are linked through hydrogen bonding. researchgate.net The addition of the 1-phenethyl group would significantly alter the crystal packing due to its bulk and potential for π–π stacking interactions, making crystallographic analysis essential for understanding its solid-state properties. X-ray analysis of other substituted benzimidazoles confirms that the benzimidazole core is typically planar or nearly planar. nih.govresearchgate.netresearchgate.net

Co-crystallization Studies with Biological Macromolecules

Co-crystallization is a technique where a small molecule ligand is crystallized together with its biological target, typically a protein or nucleic acid. The resulting crystal structure, solved by X-ray diffraction, provides a detailed atomic-level view of the binding interactions. This information is invaluable in drug discovery for understanding the mechanism of action and for guiding the design of more potent and selective inhibitors.

Detailed Research Findings: The benzimidazole scaffold is a common feature in molecules designed to interact with biological macromolecules. Although no co-crystal structures involving 1H-Benzoimidazole, 1-phenethyl-2-propyl- are reported, the feasibility of this approach is well-established for the broader class of compounds. For example, other benzimidazole-containing molecules have been successfully co-crystallized with targets like the capsid of the hepatitis B virus. mdpi.com The success of co-crystallization can be challenging, often hindered by the properties of the protein target, such as low solubility or high flexibility. nih.gov Specialized ligands and protein engineering techniques are sometimes employed to facilitate the formation of well-ordered crystals suitable for diffraction experiments. nih.gov

Polymorphism and Crystal Packing Analysis

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of pharmaceutical science as different polymorphs can have different physical properties. The study of polymorphism in 1H-Benzoimidazole, 1-phenethyl-2-propyl- would involve screening for different crystalline forms under various conditions (e.g., different solvents, temperatures) and characterizing them using techniques like PXRD, thermal analysis (DSC/TGA), and spectroscopy.

Detailed Research Findings: The study of polymorphism is particularly relevant for benzimidazoles. nih.gov Research on the analogue 2-propyl-1H-benzimidazole (2PrBzIm) has shown it exhibits temperature-induced polymorphism. researchgate.netresearchgate.netnih.gov An irreversible phase transition occurs upon heating from an ordered Form I to a new polymorph, Form II. researchgate.netnih.gov This transformation involves significant changes in both crystal packing and the conformation of the propyl chain. researchgate.netnih.gov Form II itself undergoes further reversible phase transitions at different temperatures. researchgate.netnih.gov These findings highlight the conformational flexibility of the propyl group, which, along with the bulky phenethyl group in the target compound, would likely lead to complex polymorphic landscapes and packing arrangements driven by hydrogen bonds and π-π stacking interactions. nih.gov

The crystallographic data for two polymorphs of the analogue 2-propyl-1H-benzimidazole are summarized below.

Table 3: Crystallographic Data for Polymorphs of the Analogue 2-propyl-1H-benzimidazole

Parameter Form I Form II HT
Crystal System Orthorhombic Orthorhombic
Space Group P2₁2₁2₁ Pcam
a (Å) 8.9957 (1) 9.0006 (1)
b (Å) 21.5226 (3) 20.7778 (1)
c (Å) 9.8982 (1) 9.7487 (1)
V (ų) 1916.39 (4) 1823.13 (2)
Z 8 8
Temperature (K) (Data not specified) 380
Data sourced from studies on 2-propyl-1H-benzimidazole. nih.gov

Future Directions and Emerging Research Avenues for 1h Benzoimidazole, 1 Phenethyl 2 Propyl

Exploration of Novel Biological Targets and Therapeutic Areas for 1H-Benzoimidazole, 1-phenethyl-2-propyl- Derivatives (in vitro)

The versatility of the benzimidazole (B57391) core allows for structural modifications that can target a wide array of biological molecules, suggesting that derivatives of 1H-Benzoimidazole, 1-phenethyl-2-propyl- could be developed for various therapeutic areas. researchgate.net Future in vitro research will likely focus on synthesizing and screening libraries of these derivatives against novel and challenging biological targets.

Anticancer Research: A significant avenue of exploration is in oncology. Benzimidazole derivatives have shown potent antiproliferative activity against numerous cancer cell lines. researchgate.net Future studies could involve modifying the phenethyl and propyl groups of the parent compound to enhance selectivity and potency against specific cancer-related targets. Research on related benzimidazole-triazole hybrids has identified compounds with multi-target inhibitory activity against key proteins in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Topoisomerase II (Topo II). tandfonline.comnih.gov Repurposing studies of existing benzimidazole anthelmintics have also shown their potential as VEGFR-2 antagonists. acs.orgresearchgate.net Derivatives of 1H-Benzoimidazole, 1-phenethyl-2-propyl- could be designed and tested for similar multi-target profiles, potentially offering a more effective strategy to overcome drug resistance in cancer cells. nih.gov

Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is a pressing need for new antimicrobial agents. Benzimidazoles have a long history of use as anthelmintics and have demonstrated broad-spectrum antibacterial and antifungal properties. sciencepublishinggroup.comnih.gov Future research could focus on developing derivatives of 1H-Benzoimidazole, 1-phenethyl-2-propyl- as novel antibiotics or antifungals. In vitro screening against panels of clinically relevant bacteria and fungi, including resistant strains, would be the first step in identifying promising lead compounds. sciencepublishinggroup.com

Anti-inflammatory and Other Therapeutic Areas: Benzimidazole derivatives have also been investigated for their anti-inflammatory, antidiabetic, antiviral, and antiprotozoal activities. nih.govmdpi.com The mechanism often involves the inhibition of key enzymes like Cyclooxygenase (COX) and Aldose reductase. nih.gov Future work could explore the potential of 1H-Benzoimidazole, 1-phenethyl-2-propyl- derivatives in these areas by screening them in relevant in vitro enzyme and cell-based assays.

Derivative ClassBiological Target(s) (in vitro)Potential Therapeutic Area
Benzimidazole-triazole hybridsEGFR, VEGFR-2, Topo IIOncology
2-Aryl benzimidazolesVEGFR-2, PDGFR, EGFROncology, Angiogenesis Inhibition
2-Substituted benzimidazolesCOX enzymes, Aldose reductaseAnti-inflammatory
Benzimidazole-hydrazine derivativesBacterial and Fungal strainsInfectious Diseases
N-alkyl benzimidazolesLeishmania major promastigotesAntiprotozoal

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Benzimidazole Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development, and its application to the 1H-Benzoimidazole, 1-phenethyl-2-propyl- scaffold holds immense potential. nih.govfrontiersin.orgmednexus.orgjsr.orgijirt.org These computational tools can significantly accelerate the identification of potent and selective derivatives while minimizing the time and cost associated with traditional screening methods.

Predictive Modeling and Virtual Screening: Future research can leverage ML algorithms to build Quantitative Structure-Activity Relationship (QSAR) models for benzimidazole derivatives. doi.org By training these models on existing datasets of benzimidazole compounds with known biological activities, researchers can predict the potential efficacy of novel, computationally designed derivatives of 1H-Benzoimidazole, 1-phenethyl-2-propyl-. nih.gov This in silico approach allows for the rapid screening of vast virtual libraries to prioritize a smaller, more promising set of compounds for chemical synthesis and in vitro testing. mdpi.comresearchgate.net

Target Identification and Mechanism Prediction: AI can also be employed to analyze complex biological data and predict potential molecular targets for 1H-Benzoimidazole, 1-phenethyl-2-propyl- and its analogs. By correlating the chemical structure with data from high-throughput screening and proteomic analyses, ML models can generate hypotheses about the compound's mechanism of action, guiding further experimental validation. researchgate.net

Development of Advanced Chemical Probes Based on the 1H-Benzoimidazole, 1-phenethyl-2-propyl- Structure

Transforming the 1H-Benzoimidazole, 1-phenethyl-2-propyl- scaffold into advanced chemical probes is a critical future direction for elucidating its biological functions and identifying its molecular targets. nih.gov These probes are indispensable tools for chemical biology and drug discovery.

Fluorescent Probes for Bioimaging: The benzimidazole core is an excellent platform for developing fluorescent probes due to its unique electronic and photophysical properties. researchgate.netresearchgate.netpeeref.com Future efforts could focus on chemically modifying the 1H-Benzoimidazole, 1-phenethyl-2-propyl- structure to create novel probes for live-cell imaging. mdpi.com These probes could be designed to respond to specific changes in the cellular microenvironment, such as pH or the presence of certain metal ions like Co2+, or to visualize specific organelles. researchgate.netmdpi.com Furthermore, excited-state intramolecular proton transfer (ESIPT) based benzimidazole platforms could be developed for advanced applications like two-photon imaging of reactive nitrogen species. nih.gov

Photoaffinity Labeling (PAL) Probes: To definitively identify the protein targets of 1H-Benzoimidazole, 1-phenethyl-2-propyl- derivatives, photoaffinity labeling is a powerful technique. rsc.orgnih.gov This involves incorporating a photoreactive group (e.g., benzophenone (B1666685) or diazirine) into the molecule. nih.govresearchgate.net Upon UV irradiation, the probe forms a covalent bond with its binding partner, allowing for subsequent isolation and identification by mass spectrometry. Developing PAL probes from the 1H-Benzoimidazole, 1-phenethyl-2-propyl- scaffold will be crucial for de-convoluting its mechanism of action and identifying potential off-targets. researchgate.net

"Clickable" Probes for Activity-Based Protein Profiling (ABPP): The synthesis of "clickable" analogs of 1H-Benzoimidazole, 1-phenethyl-2-propyl-, containing an alkyne or azide (B81097) handle, represents another key research avenue. acs.org These probes allow for the use of bio-orthogonal chemistry, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, to attach reporter tags (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) after the probe has interacted with its cellular targets. acs.orgacs.orgnih.gov This approach is highly valuable for target engagement studies and identifying the full spectrum of protein interactions in situ. acs.org

Probe TypeIncorporated MoietyPrimary Application
Fluorescent ProbeFluorophore (e.g., Anthracene)Live-cell imaging, sensing analytes
Photoaffinity ProbePhotoreactive group (e.g., Benzophenone)Covalent target identification
"Clickable" ProbeBio-orthogonal handle (e.g., Alkyne)Activity-based protein profiling (ABPP)

Application of Systems Biology Approaches to Elucidate Broader Biological Impact (in vitro)

To fully understand the therapeutic potential and possible liabilities of 1H-Benzoimidazole, 1-phenethyl-2-propyl- and its derivatives, future research must move beyond single-target interactions and embrace a systems-level perspective. Systems biology approaches can provide a comprehensive view of how these compounds affect cellular networks.

Chemoproteomics for Target Deconvolution: A key future direction is the use of chemical proteomics to map the complete protein interaction landscape of bioactive derivatives. By using the advanced chemical probes described in the previous section (e.g., "clickable" or photoaffinity probes), researchers can isolate and identify the proteins that physically interact with the compound in cell lysates. asbmb.org This unbiased, proteome-wide approach is invaluable for confirming intended targets and, crucially, for identifying previously unknown off-targets that could be responsible for therapeutic effects or toxicity. frontiersin.org

Reverse Virtual Screening and Pathway Analysis: Computational systems biology can complement experimental approaches. If a derivative shows a particularly interesting in vitro phenotypic effect, reverse virtual screening can be used to computationally dock the molecule against a large database of protein structures. frontiersin.org This can generate a prioritized list of potential targets, which can then be validated experimentally. The identified targets and gene expression data can then be mapped onto known biological pathways and networks to formulate hypotheses about how the compound achieves its cellular effect.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the 1H-Benzoimidazole, 1-phenethyl-2-propyl- scaffold, paving the way for the development of a new generation of targeted and effective medicines.

Q & A

Q. What are the optimal synthetic routes for 1H-Benzoimidazole, 1-phenethyl-2-propyl- derivatives, and how do reaction conditions influence yield?

Methodological considerations include solvent selection, catalyst efficiency, and temperature control. For example, manganese(IV) oxide in dichloromethane achieves 85% yield for benzimidazole carbaldehyde derivatives under reflux for 2 hours . Solvent-free one-pot synthesis using trifluoroacetic acid as a catalyst under microwave irradiation can improve reaction efficiency for benzimidazole derivatives . Advanced optimization may involve orthogonal design experiments to evaluate interactions between variables like pH, solvent polarity, and catalyst loading.

Q. What spectroscopic and chromatographic techniques are critical for characterizing 1H-Benzoimidazole derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and purity. For instance, 1^1H NMR of 2-phenyl-1H-benzimidazole derivatives shows characteristic aromatic proton shifts at δ 7.2–8.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <5 ppm error .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm1^{-1}) .
  • HPLC : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can computational methods guide the design of 1H-Benzoimidazole derivatives for target applications?

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electronic properties (e.g., HOMO-LUMO gaps) and optimizes geometries to identify stable conformers . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like EGFR kinase, with scoring functions prioritizing derivatives showing ΔG < -8 kcal/mol .

Advanced Research Questions

Q. How do structural modifications (e.g., phenethyl vs. propyl substituents) impact biological activity in benzimidazole derivatives?

Structure-activity relationship (SAR) studies reveal that phenethyl groups enhance hydrophobic interactions with enzyme pockets (e.g., CYP450 inhibition), while propyl chains improve metabolic stability. For example, 2-phenyl derivatives exhibit IC50_{50} values of 12–18 µM against microbial strains, whereas alkyl-substituted analogs show reduced activity . Quantitative SAR (QSAR) models using Hammett constants or logP values can predict bioactivity trends .

Q. What strategies resolve contradictions in spectral data or biological assay results for benzimidazole derivatives?

  • Spectral Discrepancies : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
  • Biological Variability : Replicate assays under standardized conditions (e.g., 24-h incubation at 37°C for antimicrobial tests) and apply statistical tools (ANOVA, p-value <0.05) to confirm significance .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1038591) resolves ambiguous substituent orientations .

Q. How do benzimidazole derivatives interact with biological targets at the molecular level?

Molecular dynamics simulations (100 ns trajectories) and binding free energy calculations (MM-PBSA) reveal stable interactions with EGFR’s ATP-binding pocket. Key residues (e.g., Met793, Lys745) form hydrogen bonds with the benzimidazole core, while hydrophobic substituents stabilize the DFG-out conformation .

Q. What are the stability profiles of 1H-Benzoimidazole derivatives under physiological or extreme conditions?

  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >300°C for methyl-substituted derivatives .
  • pH Stability : Hydrolysis studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) identify degradation products via LC-MS .
  • Photostability : UV-Vis exposure (254 nm) assesses photodegradation kinetics, with half-lives ranging from 8–24 hours depending on substituents .

Q. How can synthetic scalability be balanced with environmental sustainability for benzimidazole derivatives?

Green chemistry approaches include:

  • Catalyst Recycling : Ru-based catalysts reused for 5 cycles with <10% activity loss .
  • Solvent Reduction : Mechanochemical synthesis (ball milling) reduces solvent use by 90% .
  • Waste Minimization : Lifecycle assessment (LCA) quantifies E-factor improvements (e.g., from 35 to 8) via solvent recovery .

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